Molecular Weight and N-Substituent Steric Differentiation vs. the Ethyl Analog (CAS 1336912-32-3)
The target compound carries an N-isopropyl group on the pyrrolidine ring (C3 branched alkyl), producing a molecular weight of 365.53 g/mol. Its closest direct analog, 4-((cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide (CAS 1336912-32-3), bears an N-ethyl group (C2 linear alkyl) and has a molecular weight of 351.51 g/mol . The isopropyl substituent introduces greater steric bulk and branching at the pyrrolidine nitrogen, a parameter known to modulate conformational rigidity and target binding in quinolone-based antibacterial SAR programs [1].
| Evidence Dimension | Molecular weight and N-substituent identity |
|---|---|
| Target Compound Data | C19H31N3O2S; MW 365.53 g/mol; N-isopropyl (branched C3) |
| Comparator Or Baseline | 4-((Cyclopentylamino)methyl)-N-(1-ethylpyrrolidin-3-yl)benzenesulfonamide; C18H29N3O2S; MW 351.51 g/mol; N-ethyl (linear C2) |
| Quantified Difference | ΔMW = +14.02 g/mol; structural difference = one additional methylene plus branching |
| Conditions | Calculated from molecular formulas; vendor-reported data (ChemicalBook, MolCore) |
Why This Matters
A 14 Da molecular weight increase combined with branching alters both steric and lipophilic profiles, which can shift target binding affinity, selectivity, and metabolic stability in structure–activity relationship (SAR) programs.
- [1] WO2000031062A1 – Cycloalkyl-substituted aminomethylpyrrolidine derivatives. WIPO (PCT), 2000. https://patents.google.com/patent/WO2000031062A1/en View Source
